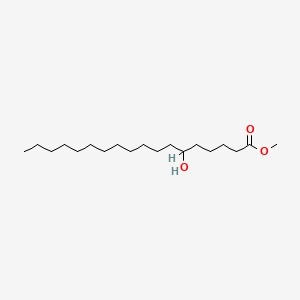

Methyl 6-hydroxyoctadecanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

2379-94-4 |

|---|---|

Fórmula molecular |

C19H38O3 |

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

methyl 6-hydroxyoctadecanoate |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-15-18(20)16-13-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 |

Clave InChI |

LCFAELUIVWCIJF-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC(CCCCC(=O)OC)O |

Origen del producto |

United States |

Overview of Hydroxy Fatty Acid Methyl Esters in Scientific Inquiry

Hydroxy fatty acid methyl esters (FAMEs) represent a significant subclass of fatty acid esters characterized by the presence of a hydroxyl (-OH) group along their aliphatic chain. This functional group imparts distinct physical and chemical properties compared to their non-hydroxylated counterparts. In scientific inquiry, FAMEs are pivotal in several research domains.

The analysis of FAME profiles serves as a powerful tool in environmental science for microbial source tracking. wikipedia.org The unique fatty acid composition of different microorganisms allows researchers to create "microbial fingerprints," which can be used to identify bacterial strains and characterize new species. wikipedia.org For instance, FAME profiles from soil and water samples are analyzed to trace sources of environmental contamination. researchgate.net The transesterification of lipids into FAMEs is a standard procedure for their analysis by gas chromatography, a technique widely used to determine the fatty acid composition of various biological and environmental samples. thermofisher.comcreative-proteomics.com

Furthermore, hydroxy fatty acids and their esters are fundamental in the study of lipid metabolism and the physicochemical properties of biological membranes. The position of the hydroxyl group along the fatty acid chain can influence the organization and stability of lipid bilayers. nih.gov

Significance of Methyl 6 Hydroxyoctadecanoate Within Lipid Chemistry Research

Methyl 6-hydroxyoctadecanoate is a specific isomer within the hydroxyoctadecanoate ester family, where the hydroxyl group is located at the sixth carbon position of the eighteen-carbon chain of stearic acid methyl ester. Its precise structure allows for detailed investigations into the structure-function relationships of hydroxylated lipids.

The presence of the hydroxyl group at the C-6 position makes it a valuable subject for spectroscopic and physicochemical analysis, providing insights into how the location of this functional group affects molecular interactions and physical properties. Research in this area contributes to a deeper understanding of how subtle changes in lipid structure can impact their function in biological systems and their potential for industrial applications.

The synthesis of this compound is a key area of research, often achieved through the reduction of the corresponding ketoester, methyl 6-oxooctadecanoate. chemicalbook.com The characterization of its spectral properties provides a reference for the identification of this and similar compounds in complex mixtures. chemicalbook.com

Historical Context of Hydroxyoctadecanoate Ester Research and Development

Chemical Synthesis Approaches for Hydroxyoctadecanoate Esters

Chemical synthesis provides robust and versatile routes to hydroxyoctadecanoate esters, allowing for the preparation of specific isomers. These methods often involve the transformation of functional groups on the fatty acid backbone.

Reduction Reactions of Ketoesters to Hydroxyesters

A primary method for synthesizing this compound involves the reduction of its corresponding ketoester, methyl 6-oxooctadecanoate. This transformation is typically achieved using reducing agents that can selectively convert a ketone to a secondary alcohol without affecting the ester group.

A common and effective reagent for this purpose is sodium borohydride (NaBH₄). The reaction involves the reduction of the n-ketoester, which yields the desired hydroxyester. chemicalbook.com In a documented procedure, the reduction of methyl 6-oxooctadecanoate with NaBH₄ resulted in this compound in a high yield of 94%. chemicalbook.com The resulting product is a solid with a melting point of 48 °C. chemicalbook.com This method is advantageous due to its high efficiency and the relative ease of handling the reducing agent. Other ketoesters can also be reduced by this method to produce various positional isomers of hydroxyoctadecanoate esters. chemicalbook.com

The general strategy of reducing keto-fatty acid esters is a key step in creating a library of fatty acid esters of hydroxy fatty acids (FAHFAs). For instance, various keto esters can be synthesized and subsequently reduced with NaBH₄ in methanol (B129727) to afford the desired secondary alcohols. mdpi.com

Ozonolytic Cleavage Techniques for Hydroxy Fatty Acid Precursors

Ozonolysis is a powerful technique for cleaving carbon-carbon double bonds, and it can be applied to unsaturated fatty acid precursors to generate intermediates for the synthesis of hydroxy fatty acids. mdpi.comcapes.gov.br This process involves reacting an unsaturated fatty acid with ozone (O₃), which leads to the formation of an ozonide. This intermediate can then be worked up under reductive or oxidative conditions to yield different products.

For example, the ozonolysis of vegetable oils like soybean or castor oil in a solution of methanol and methylene (B1212753) chloride, followed by reduction with sodium borohydride, can produce a mixture of hydroxylated compounds. researchgate.net From this mixture, specific hydroxy acid methyl esters can be isolated after transesterification. researchgate.net The ozonolysis of oleic acid, a common unsaturated fatty acid, is a well-studied process that generates aldehydes and carboxylic acids. mdpi.comnih.gov While not a direct route to 6-hydroxyoctadecanoate, this demonstrates the principle of using ozonolysis to introduce oxygen-containing functional groups.

A more targeted approach could involve the ozonolysis of a precursor like methyl petroselaidate (B1239425) (methyl trans-6-octadecenoate). larodan.com Cleavage of the double bond at the C6 position would yield two shorter-chain molecules. However, multi-step synthetic sequences can utilize ozonolysis to create key fragments. For instance, the ozonolysis of a terminal alkene followed by reduction can furnish a primary alcohol, which can then be used in further synthetic steps to build up the desired carbon chain and introduce the hydroxyl group at the required position. acs.org

Hydrogenation and Transesterification from Natural Oil Feedstocks

Natural oils, particularly castor oil, serve as abundant and renewable feedstocks for the production of hydroxy fatty acids. Castor oil is unique because it is composed of approximately 90% ricinoleic acid, which is an 18-carbon fatty acid with a hydroxyl group at the C12 position and a double bond between C9 and C10. nih.govwikipedia.org

To produce saturated hydroxyoctadecanoate esters, the double bond in ricinoleic acid must be hydrogenated. This process involves treating castor oil or its derivatives with hydrogen gas in the presence of a catalyst, such as nickel or palladium. nih.gov This reaction converts the ricinoleic acid component into 12-hydroxystearic acid. nih.govicoa.org A method known as catalytic transfer hydrogenation (CTH) offers an alternative that can be performed at ambient temperature and pressure, reducing energy consumption. nih.govresearchgate.netacs.org

Following hydrogenation, the resulting 12-hydroxystearic acid triglycerides can be converted to their corresponding methyl esters via transesterification. This reaction is typically carried out by reacting the oil with an alcohol, such as methanol, in the presence of an acid or base catalyst. nih.gov This process yields methyl 12-hydroxyoctadecanoate (B1258542) (also known as methyl 12-hydroxystearate) and glycerol (B35011) as a byproduct. nih.govnih.gov While this method primarily produces the 12-hydroxy isomer due to the structure of ricinoleic acid, it is a highly efficient and industrially relevant route for producing saturated hydroxy fatty acid esters from a natural source. ugm.ac.idroyalcastor.net

Table 1: Comparison of Hydrogenation and Transesterification Parameters for Castor Oil This table is a representative example and values can vary based on specific process conditions.

| Parameter | Conventional Hydrogenation | Catalytic Transfer Hydrogenation (CTH) | Transesterification |

|---|---|---|---|

| Catalyst | Nickel, Palladium nih.gov | Various, e.g., using glycerol as hydrogen donor researchgate.net | KOH, H₂SO₄, HCl nih.gov |

| Temperature | 180-220 °C researchgate.net | Ambient to moderate temperatures nih.gov | Varies with catalyst (e.g., 72 °C) mdpi.com |

| Pressure | Elevated H₂ pressure researchgate.net | Ambient pressure nih.gov | Atmospheric |

| Primary Product | 12-Hydroxystearic Acid nih.gov | 12-Hydroxystearic Acid researchgate.net | Methyl 12-hydroxyoctadecanoate nih.govnih.gov |

Multi-Step Organic Synthesis Routes for Specific Hydroxy Isomers

While methods utilizing natural oils are efficient for producing certain isomers like the 12-hydroxy derivative, the synthesis of specific, less common isomers such as this compound often requires more elaborate, multi-step organic synthesis strategies. mdpi.comyoutube.comyoutube.com These routes offer precise control over the placement of the hydroxyl functional group.

One general approach involves building the molecule from smaller, functionalized precursors. For example, a synthesis could start with a photocatalytic reaction between an aldehyde and an alkene to form a ketone, which is then esterified and reduced to the desired hydroxy ester. mdpi.com Another strategy might involve the ring-opening of an epoxide. For instance, methyl 9,10-epoxyoctadecanoate can be reacted with various amines to produce β-amino alcohols, demonstrating how a functional group on the fatty acid chain can be transformed to introduce new moieties. acs.org

A specific synthesis for a hydroxy isomer could involve a Julia-Kocienski olefination to join two fragments, followed by a series of oxidation and reduction steps to install the hydroxyl and ester groups at the desired positions. acs.org Such multi-step sequences provide the flexibility to create a wide variety of regio-isomers that are not readily accessible from natural feedstocks. mdpi.comsyrris.jp

Enzymatic Synthesis and Biocatalytic Routes to Hydroxyoctadecanoate Esters

Enzymatic and biocatalytic methods are gaining prominence as sustainable and highly selective alternatives to traditional chemical synthesis. researchgate.netmdpi.commdpi.com These processes operate under milder conditions and can offer high specificity, reducing the formation of unwanted byproducts. nih.gov

Transesterification Processes Catalyzed by Enzymes (e.g., from Methyl Estolides)

Enzymes, particularly lipases, are effective catalysts for esterification and transesterification reactions. mdpi.comnih.gov One innovative biocatalytic route involves the transesterification of methyl estolides. Estolides are oligomeric fatty acids formed by the ester linkage of a hydroxy fatty acid to the carboxyl group of another fatty acid. nih.gov

A study demonstrated the synthesis of methyl (R)-10-hydroxystearate from methyl estolides extracted from sewage scum. mdpi.com The transesterification was carried out using methanol and an acid catalyst, such as aluminum chloride hexahydrate, which resulted in a complete conversion of the methyl estolides into a mixture of methyl 10-hydroxyoctadecanoate and other fatty acid methyl esters (FAMEs). mdpi.com

Lipases are also widely used to synthesize estolides themselves, for example, by reacting oleic acid with methyl ricinoleate (B1264116) (the methyl ester of ricinoleic acid). nih.govresearchgate.net Immobilized lipases like Novozym 435 have shown high efficiency in these solvent-free reactions. nih.govresearchgate.net Furthermore, lipases can catalyze the esterification of hydroxy stearic acid with various alcohols to produce hydroxy stearate (B1226849) esters, with yields reported in the range of 82-90%. dss.go.th While these examples often focus on the 10- or 12-hydroxy isomers based on available precursors, the principle of lipase-catalyzed transesterification is a viable and "green" pathway for producing various hydroxyoctadecanoate esters. fao.org

Table 2: Lipases Used in Hydroxy Fatty Acid Ester Synthesis

| Enzyme (Lipase) | Source Organism | Application | Reference |

|---|---|---|---|

| Novozym 435 | Candida antarctica | Estolide synthesis from oleic acid and methyl ricinoleate | nih.govresearchgate.net |

| Lipozyme RM-IM | Rhizomucor miehei | Estolide synthesis; Esterification of hydroxy stearic acid | nih.govresearchgate.netdss.go.th |

| Lipozyme TL-IM | Thermomyces lanuginosus | Estolide synthesis; In situ transesterification of oils | nih.govmdpi.comresearchgate.net |

| Pseudomonas sp. Lipase (B570770) | Pseudomonas sp. | Estolide synthesis from lesquerolic and octadecenoic acid | fao.org |

Hydroxylation of Fatty Acids via Microbial Enzymes

The introduction of a hydroxyl group onto the alkyl chain of a fatty acid is a chemically challenging transformation due to the inert nature of C-H bonds. iaea.org Microbial enzymes, particularly from the cytochrome P450 (CYP) monooxygenase family, have emerged as powerful catalysts for the regioselective and stereoselective hydroxylation of fatty acids under mild conditions. researchgate.net These enzymes utilize molecular oxygen and a source of reducing equivalents, often NADPH, to activate oxygen for insertion into a C-H bond. researchgate.net

While the direct microbial hydroxylation of octadecanoic acid (stearic acid) at the C6 position to produce 6-hydroxyoctadecanoic acid is not extensively documented in publicly available research, the principles of microbial fatty acid hydroxylation can be understood from the synthesis of various analogues. Microorganisms can oxidize fatty acids at the terminal (ω) carbon, the sub-terminal (ω-1, ω-2, ω-3) carbons, or at various mid-chain positions. iaea.orgresearchgate.net

For instance, cytochrome P450 enzymes from the CYP153A subfamily are known for their high regioselectivity towards the terminal (ω) hydroxylation of medium-chain alkanes and fatty acids. nih.govrsc.org Engineered strains of Escherichia coli expressing CYP153A from Marinobacter aquaeloei have been successfully used for the production of ω-hydroxy dodecanoic acid from dodecanoic acid. acs.org Similarly, CYP153A33 has been engineered to enhance the ω-specific hydroxylation of various 1-alkanols, ranging from C6 to C16. nih.gov

In-chain hydroxylation is also a common transformation catalyzed by microbial enzymes. For example, whole cells of recombinant Escherichia coli expressing cytochrome P450 BM-3 monooxygenase can oxidize pentadecanoic acid to a mixture of 12-, 13-, and 14-hydroxypentadecanoic acids. nih.gov The regioselectivity of these reactions can sometimes be controlled by varying process conditions such as the dissolved oxygen concentration. nih.gov Other microbial enzymes, like the heme-thiolate peroxidase from the basidiomycete Agrocybe aegerita, have been shown to hydroxylate saturated and unsaturated fatty acids (C12-C20) at the ω-1 and ω-2 positions. nih.gov

| Microorganism/Enzyme | Substrate | Major Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Escherichia coli expressing CYP153A from Marinobacter aquaeloei | Dodecanoic Acid (C12) | ω-Hydroxydodecanoic Acid | Demonstrated efficient terminal hydroxylation of a medium-chain fatty acid. | acs.org |

| Escherichia coli expressing P450 BM-3 | Pentadecanoic Acid (C15) | 12-, 13-, and 14-Hydroxypentadecanoic Acids | Showcased in-chain hydroxylation with controllable regioselectivity based on oxygen levels. | nih.gov |

| Agrocybe aegerita peroxygenase | C12-C20 Fatty Acids | ω-1 and ω-2 Hydroxy Fatty Acids | Exhibited regioselective hydroxylation at sub-terminal positions. | nih.gov |

| Streptomyces peucetius (CYP147F1) | C10-C18 Fatty Acids | ω-Hydroxy Fatty Acids | Identified a new P450 subfamily with ω-fatty acid hydroxylase activity. | nih.gov |

| Engineered Candida tropicalis | Methyl Tetradecanoate | ω-Hydroxytetradecanoic Acid and α,ω-Dicarboxylic Acids | Achieved high-titer production of ω-hydroxy fatty acids from a fatty acid ester. | acs.org |

Biocatalytic Polymerization and Esterification for Hydroxyester Production

Once the hydroxy fatty acid is synthesized, the subsequent steps involve esterification to form the methyl ester and potentially polymerization to create novel biopolymers. Lipases are a versatile class of enzymes that can catalyze both esterification and polymerization reactions under mild, solvent-free, or organic solvent conditions. nih.gov

Esterification: The synthesis of this compound from 6-hydroxyoctadecanoic acid and methanol can be efficiently catalyzed by lipases. These enzymes typically operate at the interface of an aqueous and an organic phase, but can also function in non-aqueous media, which is advantageous for ester synthesis as it shifts the reaction equilibrium towards the product by removing water. nih.gov Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, are widely used for their high activity and stability in organic solvents. rsc.org For example, the lipase from Thermomyces lanuginosus has been used in a cross-linked protein-coated microcrystalline form to catalyze the esterification of palmitic acid with methanol, achieving high yields. nih.gov While direct enzymatic esterification of 6-hydroxyoctadecanoic acid with methanol has not been specifically detailed, the broad substrate tolerance of lipases suggests this would be a feasible transformation.

Polymerization: Hydroxyesters like this compound are valuable monomers for the synthesis of biodegradable polyesters. Lipase-catalyzed polymerization offers a green alternative to conventional chemical polymerization, which often requires high temperatures and metal catalysts. nih.gov The polymerization can proceed via polycondensation of the hydroxyester. For instance, high-molecular-weight polyricinoleate has been prepared by the polycondensation of methyl ricinoleate using immobilized lipase from Pseudomonas cepacia. nih.gov Similarly, copolymers of 12-hydroxydodecanoic acid and methyl 12-hydroxystearate have been synthesized using immobilized Candida antarctica lipase, yielding sustainable elastomers. nih.gov

The table below provides examples of lipase-catalyzed polymerization of hydroxy acids and their esters, demonstrating the potential for creating a variety of polyesters with different properties.

| Enzyme | Monomer(s) | Polymer | Key Findings | Reference |

|---|---|---|---|---|

| Immobilized Pseudomonas cepacia lipase | Methyl Ricinoleate | Polyricinoleate | Achieved high molecular weight (Mw 100,600) polymer through polycondensation in bulk. | nih.gov |

| Immobilized Candida antarctica lipase B (Novozym 435) | cis-9,10-Epoxy-18-hydroxyoctadecanoic Acid | Epoxy-functionalized Polyester (B1180765) | Demonstrated efficient polycondensation in both solvent and bulk systems. | unl.pt |

| Immobilized Candida antarctica lipase (IM-CA) | 12-Hydroxydodecanoic Acid and Methyl 12-Hydroxystearate | Poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] | Synthesized biodegradable elastomers with tunable properties by varying monomer ratios. | nih.gov |

| Titanium Tetraisopropoxide (Chemical Catalyst) | Methyl ω-Hydroxytetradecanoate | Poly(ω-hydroxytetradecanoate) | Produced bioplastics with varying molecular weights and mechanical properties via melt-condensation. | acs.org |

| Candida antarctica lipase B (CALB) | Various Lactones | Polyesters | CALB is a highly effective catalyst for ring-opening polymerization of lactones to produce polyesters with high molecular weights. | iaea.org |

Biological Precursors and Metabolic Intermediates in Hydroxy Fatty Acid Biosynthesis

The journey to forming hydroxy fatty acids begins with the primary building blocks of lipid metabolism. The synthesis of the basic fatty acid backbone occurs in the cytoplasm and involves the sequential addition of two-carbon units. themedicalbiochemistrypage.org

A critical precursor for fatty acid synthesis is acetyl-CoA, which is primarily generated within the mitochondria from sources like the breakdown of carbohydrates via glycolysis or from amino acid catabolism. themedicalbiochemistrypage.orgwikipedia.org Since fatty acid synthesis occurs in the cytosol, acetyl-CoA is transported out of the mitochondria in the form of citrate (B86180). In the cytosol, the enzyme ATP citrate lyase cleaves citrate to release acetyl-CoA and oxaloacetate. wikipedia.orgwikipedia.org This cytosolic acetyl-CoA is then carboxylated to form malonyl-CoA, the committed step in fatty acid synthesis. wikipedia.org The process requires a reducing agent, typically NADPH, which is consumed during the biosynthetic reactions. themedicalbiochemistrypage.orgwikipedia.org

Once standard fatty acids are synthesized, they serve as the direct substrates for hydroxylation. Key precursors include:

Saturated Fatty Acids : Stearic acid (18:0) and palmitic acid (16:0) are foundational saturated fatty acids that can be hydroxylated. researchgate.net

Unsaturated Fatty Acids : Oleic acid (18:1) and linoleic acid (18:2) are common precursors for the formation of hydroxy fatty acids in various organisms. researchgate.netgerli.com For instance, oleic acid is the precursor to ricinoleic acid (12-hydroxy-9-octadecenoic acid). researchgate.net Linoleic acid serves as a substrate for lipoxygenases to produce monohydroxy derivatives. gerli.com

Intermediates from other metabolic pathways can also be involved. The β-oxidation pathway of fatty acids, for example, generates β-hydroxyacyl fatty acid intermediates, which can be channeled into the synthesis of other complex lipids. researchgate.net

Microbial Biosynthesis of Hydroxyoctadecanoate Derivatives

Microorganisms, including bacteria, yeasts, and fungi, are proficient producers of hydroxy fatty acids, often through biotransformation processes where they convert fatty acids or vegetable oils into hydroxylated forms. researchgate.netnih.gov Advances in metabolic engineering have enabled the use of recombinant microbes like Escherichia coli and various yeast species (Candida, Yarrowia lipolytica) for the high-yield production of these valuable chemicals. nih.govresearchgate.net

These microbial systems are engineered to express specific enzymes that catalyze the hydroxylation of fatty acids. A notable strategy involves the use of cytochrome P450 monooxygenases (CYPs), which can introduce oxygen to an unreactive carbon atom. nih.govnih.gov For instance, enzymes from the CYP52 family, found in Candida species, are known to hydroxylate the terminal (ω) carbon of fatty acids. nih.gov Similarly, the alkane hydroxylase system (AlkBGT) from Pseudomonas putida GPo1 is effective in the terminal oxidation of medium-chain fatty acids (C5-C12). frontiersin.org

Another microbial route is the hydration of unsaturated fatty acids. Oleate (B1233923) hydratase enzymes, found in various bacteria, can add a water molecule across a double bond in oleic acid to selectively produce 10-hydroxystearic acid. researchgate.net These microbial conversion processes represent a sustainable alternative to chemical synthesis for producing specific hydroxy fatty acids. researchgate.net

Natural Occurrence of Hydroxy Fatty Acid Esters in Diverse Biological Systems

Hydroxy fatty acid esters are naturally present in a wide range of biological systems, from plants and animals to microbes. researchgate.netresearchgate.net They exist as constituents of complex lipids like triacylglycerols and waxes or as a recently discovered class of signaling lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). researchgate.netnih.gov

Key Natural Sources of Hydroxy Fatty Acid Esters:

| Biological System | Specific Location/Compound | Description |

| Mammals | Adipose tissue, serum, skin, sperm | FAHFAs, such as palmitic acid esters of hydroxy stearic acids (PAHSAs) and oleic acid esters of hydroxy stearic acids (OAHSAs), are found in human and mouse tissues. nih.govfrontiersin.orgsemanticscholar.org They have been identified as having anti-inflammatory and anti-diabetic properties. nih.govfrontiersin.org ω-FAHFAs are specifically found in meibomian glands and the tear film. semanticscholar.orgmdpi.com |

| Plants | Seed oils (e.g., Castor, Oat) | Castor oil is famously rich in ricinoleic acid (a hydroxy fatty acid). nih.gov Oat oil contains linoleic acid esters of 15-hydroxy linoleic acid (15-LAHLA). nih.gov |

| Microorganisms | Bacteria, Yeasts, Fungi | Various microorganisms produce hydroxy fatty acids as part of their metabolism or as defense compounds. gerli.comresearchgate.netresearchgate.net For example, 3-hydroxy fatty acids are characteristic components of lipid A in the lipopolysaccharides of Gram-negative bacteria. gerli.com |

FAHFAs are a diverse class of lipids, with numerous regioisomers differing in the position of the hydroxyl group on the fatty acid chain. nih.gov For example, multiple PAHSA regioisomers exist, with 9-PAHSA being one of the most abundant in mammals. nih.gov

Enzymatic Systems Involved in Hydroxyoctadecanoate Formation in Organisms

The formation of hydroxyoctadecanoates is catalyzed by several families of enzymes that introduce hydroxyl groups at specific positions along the fatty acid chain.

Major Enzyme Classes in Hydroxy Fatty Acid Biosynthesis:

| Enzyme Family | Function and Substrates | Organism/System |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the ω- and in-chain hydroxylation of saturated and unsaturated fatty acids. The P450 BM3 from Bacillus megaterium is a highly efficient fatty acid hydroxylase. researchgate.netnih.gov The CYP153A family is used in engineered microbes for ω-hydroxylation. nih.govmdpi.com | Bacteria, Yeasts, Mammals |

| Lipoxygenases (LOX) | Convert polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid) into hydroperoxy derivatives, which are then reduced to hydroxy fatty acids. gerli.comnih.gov For example, ALOX15 produces 13S-HODE from linoleic acid. nih.gov | Plants, Mammals |

| Hydratases | Catalyze the addition of water to a double bond in an unsaturated fatty acid. Oleate hydratases (EC 4.2.1.53) produce 10-hydroxy fatty acids from oleic acid. researchgate.netnih.gov | Bacteria |

| 12-Hydroxylase | A fatty acid hydroxylase that specifically introduces a hydroxyl group at the 12th carbon, as seen in the synthesis of ricinoleic acid in castor beans (Ricinus communis). nih.govnih.gov | Plants |

| Diol Synthases | These enzymes can produce di-hydroxy fatty acids from substrates like linoleic acid. researchgate.net | Bacteria, Fungi |

These enzymatic systems provide a powerful toolkit for nature to generate a wide diversity of hydroxylated lipids, each with specific structures and biological roles. The regio- and stereospecificity of these enzymes are crucial for producing the precise isomers found in biological systems. nih.gov

Advanced Analytical Characterization of Methyl 6 Hydroxyoctadecanoate

Chromatographic Techniques for Separation and Quantification of Hydroxyoctadecanoate Esters

Chromatography is the cornerstone for isolating and quantifying hydroxyoctadecanoate esters from complex mixtures. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and its derivatives.

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs). emerypharma.comthepharmajournal.com For hydroxy FAMEs such as methyl 6-hydroxyoctadecanoate, derivatization is often necessary to increase volatility and thermal stability. The active hydrogen of the hydroxyl group is typically replaced with a less polar, more stable group, such as a trimethylsilyl (B98337) (TMS) ether. emerypharma.com This process reduces the polarity of the molecule, leading to improved peak shape and sensitivity during GC analysis. emerypharma.com

GC-MS analysis combines the separation capabilities of GC with the detection power of MS. thepharmajournal.com As components elute from the GC column, they are ionized, and the resulting mass spectrum provides a fragmentation pattern that can be used for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. thepharmajournal.com The retention time from the GC provides an additional layer of identification. thepharmajournal.com

Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers enhanced peak capacity and selectivity compared to conventional GC-MS, which is particularly useful for resolving components in highly complex biological samples. nih.gov

Table 1: Typical GC-MS Parameters for Hydroxy FAME Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Temperature | 250-300 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 60 °C to 300 °C at 5 °C/min) | Allows for the separation of compounds with a wide range of boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules in a reproducible way for library matching. |

| Detector | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) | Detects and identifies eluting compounds based on their mass-to-charge ratio. |

| Derivatization | Silylation (e.g., using BSTFA or MTBSTFA) | Increases volatility and thermal stability of the hydroxyl group. |

Liquid chromatography is highly suited for the analysis of less volatile or thermally labile compounds, and it often does not require derivatization. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for separating fatty acid derivatives.

In LC-MS, the eluent from the LC column is introduced into a mass spectrometer, typically using an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rsc.org This combination allows for the sensitive detection and quantification of hydroxyoctadecanoate esters. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS), such as with Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of analytes. nih.gov

The development of Ultra-High Performance Liquid Chromatography (UHPLC) has allowed for faster separations with higher resolution and sensitivity compared to traditional HPLC. nih.gov Due to the poor ionization efficiency of fatty acids, chemical derivatization of the carboxyl group is sometimes employed to enhance detection sensitivity in the positive ion mode. mdpi.com

Table 2: Typical LC-MS Parameters for Hydroxy FAME Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C8 or C18 reversed-phase column | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile, methanol), often with an additive like formic acid or tributylamine. nih.govscispace.com | Elutes compounds from the column by changing the polarity of the mobile phase over time. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent with minimal fragmentation. |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap | Separates ions based on their mass-to-charge ratio. |

| Detection Mode | Positive or Negative Ion Mode | Selected based on the analyte's ability to gain or lose a proton. |

Many biological processes are stereospecific, making the separation of enantiomers (mirror-image isomers) of hydroxy fatty acids crucial. This can be achieved by two main strategies in chromatography.

The first approach involves using a chiral stationary phase (CSP) in either GC or HPLC. nih.gov Polysaccharide-based CSPs, such as those derived from amylose or cellulose (B213188), are widely used in HPLC for this purpose. nih.gov The enantiomers interact differently with the chiral selector on the stationary phase, leading to different retention times and thus, separation. nih.gov The choice of mobile phase and column temperature can significantly influence the separation and even reverse the enantiomer elution order. nih.gov

The second strategy involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral column. mdpi.com For example, a racemic hydroxy acid can be esterified with an enantiomerically pure alcohol (e.g., L-menthol) to create diastereomeric esters that are then separable by GC or LC.

Spectroscopic Approaches for Structural Elucidation of this compound

While chromatography separates components, spectroscopy provides detailed structural information. NMR and MS are the primary tools for the definitive structural elucidation of molecules like this compound.

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. nih.govencyclopedia.pub It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk

In the ¹H NMR spectrum of a methyl hydroxyoctadecanoate, specific protons give characteristic signals. aocs.org For this compound, the key signals would include:

A singlet around 3.67 ppm for the methyl ester (-OCH₃) protons.

A multiplet for the proton on the carbon bearing the hydroxyl group (H-6). Its chemical shift and multiplicity are indicative of its position.

A triplet around 2.30 ppm for the protons on the carbon adjacent to the carbonyl group (H-2).

A triplet around 0.88 ppm for the terminal methyl group (H-18) of the fatty acid chain.

¹³C NMR spectroscopy provides information on the carbon skeleton. Key resonances for this compound would be:

A signal around 174 ppm for the carbonyl carbon of the ester group.

A signal for the carbon attached to the hydroxyl group (C-6).

A signal around 51.4 ppm for the methyl ester carbon (-OCH₃).

A series of signals for the methylene (B1212753) carbons in the alkyl chain.

A signal around 14.1 ppm for the terminal methyl carbon (C-18).

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, confirming the exact position of the hydroxyl group along the fatty acid chain. core.ac.uk

Table 3: Predicted Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl Hydroxyoctadecanoates in CDCl₃

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOCH₃ | ~3.67 (s) | ~174 (C=O), ~51.4 (-OCH₃) |

| -CH₂-COO- (C2) | ~2.30 (t) | ~34.1 |

| -CH(OH)- (C6) | ~3.6 (m) | ~71-72 |

| -CH₂- (bulk) | ~1.2-1.6 (m) | ~25-36 |

| -CH₃ (C18) | ~0.88 (t) | ~14.1 |

Data are typical values and may vary slightly based on specific isomer and experimental conditions. aocs.orgaocs.org

Mass spectrometry, especially when using electron ionization (EI) in GC-MS, causes molecules to fragment in predictable ways. chemguide.co.uk The resulting fragmentation pattern is a molecular fingerprint that is highly useful for structural elucidation. libretexts.org

For methyl hydroxyoctadecanoates, the most significant fragmentation is cleavage of the carbon-carbon bond adjacent to the hydroxyl group (α-cleavage). chemguide.co.uk This cleavage results in characteristic fragment ions that reveal the position of the -OH group. For this compound, two primary α-cleavage pathways are expected:

Cleavage between C-5 and C-6: This yields a fragment containing the ester group (m/z = 159) and a fragment containing the alkyl tail.

Cleavage between C-6 and C-7: This yields a prominent ion containing the hydroxyl group and the ester functionality at m/z = 131. The other fragment contains the remainder of the alkyl chain.

The observation of these specific fragment ions allows for the unambiguous assignment of the hydroxyl group to the C-6 position. The molecular ion (M⁺) peak may be weak or absent in EI spectra, but its mass can often be inferred from the fragmentation pattern or determined using soft ionization techniques like chemical ionization (CI) or ESI. youtube.com

Table 4: Characteristic Mass Fragments (m/z) from α-Cleavage in EI-MS for this compound

| Cleavage Position | Resulting Fragment Ion Structure | Characteristic m/z |

|---|---|---|

| Between C-6 and C-7 | [CH₃OOC-(CH₂)₄-CH=OH]⁺ | 131 |

| Between C-5 and C-6 | [CH₃OOC-(CH₂)₄]⁺ and [HO=CH-(CH₂)₁₁-CH₃]⁺ | 115 (from [CH₃OOC-(CH₂)₄]⁺) and 213 |

The relative intensity of these fragments helps confirm the structure. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the methyl ester, and the long hydrocarbon chain.

The presence of the hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the secondary alcohol in this compound is expected to produce a band in the 1125-1085 cm⁻¹ range.

The methyl ester functional group gives rise to a strong, sharp absorption band for the carbonyl (C=O) stretching vibration, which is characteristically found between 1750 and 1735 cm⁻¹ for saturated aliphatic esters. vscht.cz Additionally, the C-O stretching vibrations of the ester group will appear as two bands, one asymmetric and one symmetric, in the 1300-1000 cm⁻¹ region. researchgate.net

The long aliphatic chain of the octadecanoate backbone is evidenced by the C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups, which appear as strong absorptions in the 2920 and 2852 cm⁻¹ region. researchgate.net C-H bending vibrations for these groups are also observed in the fingerprint region, typically around 1465 cm⁻¹ for -CH₂ scissoring and 1375 cm⁻¹ for -CH₃ bending. uniroma1.it

A similar compound, methyl ricinoleate (B1264116), which also contains a hydroxyl group, exhibits a wide band between 3650 and 3100 cm⁻¹ originating from the -OH group absorption. researchgate.net The analysis of these characteristic bands allows for the unequivocal identification of the functional groups within this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |

| Aliphatic (-CH₃, -CH₂) | C-H Stretch | 3000 - 2850 | Strong |

| Ester (C=O) | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Aliphatic (-CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |

| Aliphatic (-CH₃) | C-H Bend | ~1375 | Medium |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |

| Secondary Alcohol (C-O) | C-O Stretch | 1125 - 1085 | Medium-Strong |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical technique. For this compound, derivatization is often employed to improve its volatility and thermal stability for gas chromatography (GC) analysis, and to enhance its detectability.

Trimethylsilylation is a common derivatization technique in which an active hydrogen in a hydroxyl or carboxyl group is replaced by a trimethylsilyl (-Si(CH₃)₃) group. sigmaaldrich.com This process significantly reduces the polarity of the molecule and increases its volatility, making it more amenable to GC analysis. restek.com For this compound, the hydroxyl group at the C-6 position is the primary site for TMS derivatization.

Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for hindered hydroxyl groups. sigmaaldrich.comgcms.cz The reaction is typically carried out by heating the sample with an excess of the silylating reagent in an appropriate solvent. The resulting TMS ether of this compound is more volatile and thermally stable, leading to improved peak shape and resolution in GC analysis. thermofisher.cn

Table 2: Typical Conditions for TMS Derivatization of this compound

| Parameter | Condition |

| Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Solvent | Aprotic solvents such as Pyridine (B92270), Acetonitrile, or Dichloromethane |

| Temperature | 60 - 75 °C |

| Reaction Time | 15 - 60 minutes |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

Methylation Procedures for Fatty Acid Esters

While this compound is already a methyl ester, methylation procedures can be relevant in two contexts: the analysis of the parent 6-hydroxyoctadecanoic acid and the further derivatization of the hydroxyl group. To analyze the free fatty acid, it must first be converted to its methyl ester. This is commonly achieved through acid-catalyzed esterification using reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic hydrochloric acid. sigmaaldrich.comgerli.com These reagents specifically target the carboxyl group to form the methyl ester.

Alternatively, the hydroxyl group of this compound can be methylated to form a methoxy derivative. This can be advantageous for certain analytical applications, as it eliminates the active hydrogen of the hydroxyl group, reducing its polarity and potential for unwanted interactions during analysis. A one-step procedure using methyl iodide in the presence of a base like silver oxide can simultaneously generate methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov However, the efficiency of hydroxyl group methylation can be influenced by its position in the fatty acid chain. nih.gov

Table 3: Comparison of Methylation Procedures

| Procedure | Reagent | Target Functional Group | Purpose |

| Esterification | Boron trifluoride in methanol (BF₃-methanol) | Carboxyl | Formation of the methyl ester from the free fatty acid for GC analysis. |

| Etherification | Methyl iodide and a base (e.g., silver oxide) | Hydroxyl (and Carboxyl) | Formation of a methoxy ether to reduce polarity and increase volatility. |

Advanced Chemical Derivatization for Selective Detection

Beyond improving chromatographic behavior, derivatization can be used to introduce specific chemical moieties that enhance the detectability of an analyte by a particular detector. This is especially useful for selective and sensitive quantification of low-abundance compounds like this compound in complex matrices.

For electron capture detection (ECD) in GC, which is highly sensitive to electrophilic compounds, derivatizing agents containing polyfluorinated groups can be employed. The hydroxyl group of this compound can be reacted with reagents such as pentafluorobenzoyl chloride (PFBCl) or N-methyl-N-(pentafluorobenzoyl)trifluoroacetamide (MBPFA) to form a pentafluorobenzyl ester. This derivative will exhibit a strong response on a GC-ECD system.

For enhanced detection in mass spectrometry, derivatization can be used to introduce groups that lead to characteristic fragmentation patterns, aiding in structural elucidation and quantification. For instance, derivatizing the hydroxyl group to form a picolinyl ester can direct fragmentation during MS analysis, providing information about the position of the hydroxyl group. While more commonly applied to determine double bond positions, similar strategies can be adapted for hydroxyl groups.

Furthermore, derivatization can be used to introduce chromophores or fluorophores for detection by UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC). While the primary focus here is on GC, these strategies highlight the versatility of chemical derivatization in enhancing analytical performance across different platforms. The choice of derivatization reagent is dictated by the analytical technique and the desired outcome, whether it be increased volatility, improved peak shape, or enhanced selective detection.

Chemical Reactivity and Derivatization Strategies of Methyl 6 Hydroxyoctadecanoate

Esterification Reactions of the Hydroxyl Group

The secondary hydroxyl group of Methyl 6-hydroxyoctadecanoate can readily undergo esterification to form a new ester linkage. This transformation is a common strategy to modify the molecule's polarity and steric properties. The reaction typically involves treating the hydroxy ester with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride.

In a typical laboratory synthesis, the Fischer esterification method can be employed, where the hydroxy ester is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process where the use of excess carboxylic acid or the removal of water can shift the equilibrium towards the product. masterorganicchemistry.com

More recently, enzymatic methods have gained prominence as a sustainable alternative for synthesizing fatty acid esters of hydroxy fatty acids (FAHFAs). acs.orgchemrxiv.org Lipases, such as Candida antarctica lipase (B570770) A (CalA), are effective biocatalysts for this esterification. acs.orgchemrxiv.org These enzymatic reactions are highly selective and occur under mild conditions, offering an environmentally benign route to novel FAHFA analogues. acs.org The process involves the esterification of the hydroxyl group of a hydroxy fatty acid (like this compound) with another fatty acid. acs.org

Table 1: Comparison of Esterification Methods for the Hydroxyl Group

| Feature | Chemical Esterification (e.g., Fischer) | Enzymatic Esterification (e.g., Lipase-catalyzed) |

|---|---|---|

| Reagents | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) | Carboxylic acid, Lipase (e.g., CalA) |

| Conditions | Often requires elevated temperatures | Mild temperatures (e.g., 4°C to 60°C) acs.orgnih.gov |

| Solvents | Excess acid or organic solvent | Can be performed in buffer or minimal solvent acs.org |

| Selectivity | Can have side reactions | High chemo- and regioselectivity |

| Environmental Impact | Use of strong acids and potentially harsh conditions | Greener, more sustainable process acs.org |

Oxidation Reactions of the Hydroxyl Moiety

The secondary alcohol at the C6 position of this compound can be oxidized to yield the corresponding ketone, Methyl 6-oxooctadecanoate . This transformation is a key step in producing keto fatty acids, which are valuable chemical intermediates.

A variety of oxidizing agents can be used to achieve this conversion. Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, Dess-Martin periodinane (DMP), and Swern oxidation conditions. More environmentally friendly methods utilize catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric oxidant such as sodium hypochlorite, or transition metal catalysts like vanadium pentoxide (V₂O₅) with oxygen. organic-chemistry.org For instance, V₂O₅ in toluene (B28343) at 100°C has been shown to chemoselectively convert secondary alcohols to ketones. organic-chemistry.org

A protocol adapted from pyridine (B92270) oxidation, involving a mixture of sulfuric acid and nitric acid at high temperatures (140–225°C), can also be used for selective ketonization. smolecule.com The synthesis of this compound itself can be achieved via the reduction of Methyl 6-oxooctadecanoate using sodium borohydride (B1222165) (NaBH₄), highlighting the reversible nature of this transformation. chemicalbook.com

Table 2: Selected Methods for Oxidation of Secondary Alcohols

| Oxidizing System | Description | Typical Conditions |

|---|---|---|

| IBX/DMSO | Oxidative rearrangement of cyclic tertiary allylic alcohols to α,β-unsaturated β-disubstituted ketones. organic-chemistry.org | DMSO solvent |

| TEMPO/NaOCl | A catalytic system for oxidizing primary and secondary alcohols. | Biphasic system (e.g., CH₂Cl₂/H₂O), room temperature |

| V₂O₅/O₂ | Catalytic oxidation with atmospheric oxygen. organic-chemistry.org | Toluene, 100°C organic-chemistry.org |

| H₂SO₄/HNO₃ | Strong acid oxidation for selective ketonization. smolecule.com | 140–225°C smolecule.com |

Hydrogenation and Reductive Transformations of Unsaturated Analogues

While this compound is a saturated compound, its unsaturated analogues, such as Methyl ricinoleate (B1264116) (methyl (9Z,12R)-12-hydroxyoctadec-9-enoate), are important substrates for hydrogenation reactions. wikipedia.org These reactions typically target the carbon-carbon double bond, converting it to a single bond, which can alter the physical properties of the molecule, such as its melting point and oxidative stability.

The selective hydrogenation of the C=C double bond in the presence of the ester and hydroxyl functionalities is a common industrial process. Catalytic hydrogenation using transition metal catalysts like palladium (Pd), platinum (Pt), or ruthenium (Ru) on a carbon support (e.g., Pd/C) is highly effective. researchgate.net Research into the selective hydrogenation of unsaturated esters has shown that specific ruthenium catalysts can hydrogenate the ester group while leaving the C=C double bond intact, or vice versa, depending on the catalyst and reaction conditions. researchgate.net For example, studies on the hydrogenation of α,β-unsaturated ketones and aldehydes have shown that Pd/C is highly active for C=C bond hydrogenation, while Pt and Ru catalysts can show selectivity towards C=O bond reduction under certain conditions. researchgate.net In the context of an unsaturated hydroxy ester like Methyl ricinoleate, the primary goal is often the saturation of the double bond to produce Methyl 12-hydroxyoctadecanoate (B1258542) . larodan.com

Table 3: Catalysts in the Hydrogenation of Unsaturated Fatty Esters

| Catalyst | Substrate Example | Selectivity Focus | Reference |

|---|---|---|---|

| Pd/C | Unsaturated ketones/aldehydes | Highly prefers C=C bond hydrogenation over C=O bond. researchgate.net | researchgate.net |

| Pt/C, Ru/C | Unsaturated aldehydes | Can produce unsaturated alcohols (C=O reduction). researchgate.net | researchgate.net |

| Ru-complexes | Methyl 10-undecenoate | Can be tuned for selective hydrogenation of the ester or the C=C bond. researchgate.net | researchgate.net |

Transesterification Processes Involving this compound

The methyl ester group of this compound can be converted to other alkyl esters through transesterification. This reaction involves reacting the methyl ester with an alcohol (e.g., ethanol, propanol, or a more complex alcohol) in the presence of a catalyst to displace the methanol (B129727) and form a new ester. nih.gov This process is fundamental to the production of biodiesel from various feedstocks. mdpi.comgoogle.comresearchgate.net

Transesterification can be catalyzed by acids, bases, or enzymes. rsc.org

Base-catalyzed transesterification is common in industry and typically uses catalysts like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOMe). nih.govgoogle.com The reaction is generally fast and efficient but can be sensitive to the presence of free fatty acids and water.

Acid-catalyzed transesterification , using catalysts like sulfuric acid or hydrochloric acid, is less sensitive to free fatty acids but is generally slower than base-catalyzed reactions. mdpi.comnih.gov

Enzymatic transesterification , using lipases, offers a milder and often more selective alternative. nih.govrsc.org Immobilized lipases are particularly attractive as they can be easily recovered and reused, although they may have lower activity with certain alcohols. nih.gov

The reaction is an equilibrium, and to achieve high conversion, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol byproduct from the reaction mixture. nih.gov

Stereoselective Transformations and Enantiomeric Synthesis

The C6 carbon of this compound is a chiral center, meaning the compound can exist as two enantiomers: (R)-Methyl 6-hydroxyoctadecanoate and (S)-Methyl 6-hydroxyoctadecanoate. The synthesis of a single enantiomer is crucial for applications where stereochemistry is critical, such as in the pharmaceutical industry.

Several strategies exist for enantioselective synthesis. One common approach involves the use of chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. For instance, the asymmetric synthesis of hydroxy fatty acids can be achieved by creating chiral epoxides, which are then opened by nucleophiles to form the desired chiral secondary alcohol. nih.gov Organocatalysis has emerged as a powerful tool for such transformations. For example, chiral amines like 9-epi-9-amino-9-deoxyquinine can catalyze the Michael addition of nucleophiles to α,β-unsaturated ketones, producing chiral products with high enantiomeric excess (ee), which can then be further transformed into the desired chiral alcohol. nih.gov

Another strategy is the enzymatic resolution of a racemic mixture of the hydroxy ester. Certain lipases can selectively acylate one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted one. The enantiomeric excess of the resulting products is a key measure of the success of the synthesis and is typically determined using chiral chromatography techniques like HPLC with a chiral column. nih.gov

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms | Molecular Formula |

|---|---|---|

| This compound | 6-Hydroxyoctadecanoic acid methyl ester | C₁₉H₃₈O₃ |

| Methyl 6-oxooctadecanoate | Methyl 6-ketostearate | C₁₉H₃₆O₃ |

| Methyl ricinoleate | Methyl (9Z,12R)-12-hydroxyoctadec-9-enoate, Ricinoleic acid methyl ester | C₁₉H₃₆O₃ |

| Methyl 12-hydroxyoctadecanoate | Methyl 12-hydroxystearate | C₁₉H₃₈O₃ |

| Sulfuric acid | H₂SO₄ | H₂SO₄ |

| Tosic acid | p-Toluenesulfonic acid | C₇H₈O₃S |

| Sodium borohydride | NaBH₄ | NaBH₄ |

| Vanadium pentoxide | V₂O₅ | V₂O₅ |

| Sodium hydroxide | Caustic soda | NaOH |

| Potassium hydroxide | KOH | |

| Sodium methoxide | Sodium methylate | CH₃NaO |

| Hydrochloric acid | HCl | HCl |

| 9-epi-9-amino-9-deoxyquinine | | C₂₀H₂₅N₃O |

Microbial and Enzymatic Production of Hydroxyoctadecanoate Esters for Research and Industrial Feedstocks

Microbial Fermentation Systems for Hydroxy Fatty Acid Production

Microbial fermentation offers a promising alternative to traditional chemical synthesis for producing hydroxy fatty acids. Various microorganisms have been identified and engineered to convert renewable feedstocks, such as glucose or plant oils, into these valuable compounds. The primary feedstocks for producing C18 hydroxy fatty acids are often unsaturated fatty acids like oleic acid.

One of the key enzymatic activities harnessed for this purpose is that of oleate (B1233923) hydratases (Ohys). These enzymes catalyze the addition of a water molecule to the double bond of oleic acid. For instance, oleate hydratases from various bacterial species, including Macrococcus caseolyticus and Elizabethkingia meningoseptica, have been shown to hydrate (B1144303) the cis-9 double bond of oleic acid to produce 10-hydroxyoctadecanoic acid (10-HSA). uniprot.orgresearchgate.net The enzyme from Macrococcus caseolyticus is specific to the cis-9 and/or cis-12 double bonds and does not act on other double bond positions. uniprot.org Similarly, studies on Pseudomonas species dating back to the 1960s demonstrated the conversion of oleic acid to 10-HSA. researchgate.net While the focus has largely been on the production of 10-HSA and 12-HSA, the microbial production of 6-hydroxyoctadecanoic acid has not been extensively reported in the reviewed literature. However, the existing fermentation systems provide a foundational framework that could potentially be adapted for the production of other isomers.

Escherichia coli is a commonly used microbial chassis for HFA production due to its well-understood genetics and metabolism. nih.gov Engineered E. coli strains can produce a variety of HFAs by introducing specific hydroxylase enzymes. nih.govunl.edu For example, the fatty acid hydroxylase CYP102A1 from Bacillus megaterium has been used in engineered E. coli to produce a mixture of hydroxy fatty acids, including 12-hydroxyoctadecanoic acid. nih.gov

Another approach involves the use of microorganisms that naturally produce HFAs. For instance, a mixed microbial culture derived from wheatgrass was found to produce 12-hydroxystearic acid (12-HSA), primarily the (R)-isomer. nih.gov This highlights the potential of exploring diverse microbial ecosystems for novel biocatalysts.

The subsequent conversion of the microbially produced hydroxy fatty acid to its methyl ester, such as methyl 6-hydroxyoctadecanoate, would typically be achieved through a separate enzymatic or chemical esterification step. Lipases are commonly employed for the enzymatic synthesis of fatty acid esters.

Table 1: Examples of Microbial Systems for Hydroxy Fatty Acid Production

| Microorganism | Substrate | Product | Titer | Reference |

|---|---|---|---|---|

| Engineered Escherichia coli | Glucose | Mixture of HFAs (including 12-OH-C18) | 548 mg/L (fed-batch) | nih.gov |

| Elizabethkingia meningoseptica | Oleic Acid | 10-hydroxystearic acid | Not specified | researchgate.net |

| Macrococcus caseolyticus | Oleic Acid | 10-hydroxyoctadecanoate | Not specified | uniprot.org |

| Wheatgrass Mixed Microbial Culture | Not specified | 12-hydroxystearic acid | Not specified | nih.gov |

| Engineered E. coli | Decanoic Acid | ω-hydroxydecanoic acid | 192.22 mg/L | Not specified |

Genetic Engineering Approaches for Enhanced Hydroxy Fatty Acid Biosynthesis in Microorganisms

Metabolic engineering is a powerful tool to enhance the production of desired chemicals in microorganisms. Several strategies have been successfully applied to increase the yield and specificity of hydroxy fatty acid biosynthesis.

A common approach in E. coli is to increase the intracellular pool of free fatty acids (FFAs), which serve as precursors for hydroxylation. This can be achieved by:

Overexpressing thioesterases ('TesA): These enzymes release FFAs from the fatty acid biosynthesis pathway. nih.gov

Overexpressing acetyl-CoA carboxylase (ACCase): This enhances the supply of malonyl-CoA, a key building block for fatty acid synthesis. nih.gov

Knocking out the fadD gene: This gene encodes an acyl-CoA synthetase, and its deletion blocks the first step of the β-oxidation pathway, preventing the degradation of FFAs. nih.govnih.gov

Once the FFA pool is increased, a suitable hydroxylase must be introduced and expressed. The choice of hydroxylase is critical for determining the position of the hydroxyl group on the fatty acid chain. For example, the P450 monooxygenase P450BM3 has been used to produce medium-chain ω-1, ω-2, and ω-3 hydroxy fatty acids. frontiersin.org While specific enzymes for the production of 6-hydroxyoctadecanoic acid are not prominently featured in the reviewed literature, the principle of introducing a heterologous hydroxylase with the desired regioselectivity remains a key strategy.

Combinatorial engineering, where multiple genetic modifications are implemented simultaneously, has proven effective. For instance, an E. coli strain engineered with co-expression of ACCase and 'TesA, along with the knockout of fadD and the introduction of the hydroxylase CYP102A1, was able to produce HFAs directly from glucose. nih.gov The resulting strain produced a mixture of hydroxy fatty acids, demonstrating the potential of this platform. nih.gov

In the yeast Yarrowia lipolytica, genetic engineering has been used for the de novo production of long-chain dicarboxylic acids, which involves terminal oxidation of fatty acids. mdpi.com Similar strategies, such as upregulating the ω-oxidation pathway, could be adapted for producing ω-hydroxy fatty acids. mdpi.com

**Table 2: Genetic Engineering Strategies for Enhanced Hydroxy Fatty Acid Production in *E. coli***

| Genetic Modification | Gene(s) Involved | Purpose | Effect on HFA Production | Reference |

|---|---|---|---|---|

| Overexpression of Thioesterase | 'tesA | Increase free fatty acid pool | Increased precursor availability | nih.gov |

| Overexpression of Acetyl-CoA Carboxylase | acc | Increase malonyl-CoA supply | Enhanced fatty acid synthesis | nih.gov |

| Deletion of Acyl-CoA Synthetase | fadD | Block β-oxidation (degradation) | Prevents product loss, increases FFA pool | nih.govnih.gov |

| Introduction of Hydroxylase | CYP102A1, P450BM3 | Catalyze hydroxylation of fatty acids | Enables HFA synthesis | nih.govfrontiersin.org |

| Co-expression of multiple genes | 'tesA, acc, hydroxylase | Combine strategies for synergistic effect | Significant increase in HFA titer | nih.gov |

Bioprocess Optimization for Sustainable Hydroxyester Production

To move from laboratory-scale production to industrially viable processes, bioprocess optimization is essential. This involves fine-tuning various parameters to maximize product yield, titer, and productivity while minimizing costs and environmental impact.

Key aspects of bioprocess optimization include:

Media Composition: The composition of the culture medium, including the carbon source (e.g., glucose, glycerol), nitrogen source, and essential nutrients, significantly impacts microbial growth and product formation. frontiersin.orgresearchgate.net For HFA production, the choice and concentration of the fatty acid substrate (if used) are also critical.

Cultivation Conditions: Parameters such as temperature, pH, and dissolved oxygen levels must be carefully controlled. For example, the optimal temperature for the activity of oleate hydratase from Macrococcus caseolyticus is 25°C, while the optimal pH is 6.5. uniprot.org

Fermentation Strategy: Different fermentation modes can be employed. Fed-batch fermentation, where nutrients are fed to the bioreactor during cultivation, is a common strategy to achieve high cell densities and product titers. nih.govfrontiersin.org For example, the production of HFAs in an engineered E. coli strain was increased from 58.7 mg/L in a batch shake-flask culture to 548 mg/L in a fed-batch fermenter. nih.gov

Downstream Processing: The recovery and purification of the target hydroxyester from the fermentation broth are crucial steps. This can involve extraction, chromatography, and other purification techniques. researchgate.net

For the production of hydroxyoctadecanoate esters, a two-step process can be envisioned: first, the microbial fermentation to produce the hydroxy fatty acid, followed by an enzymatic esterification step. The optimization of this esterification reaction would involve selecting a suitable lipase (B570770) (e.g., Novozym 435), controlling the reaction temperature, and managing the removal of water, which is a byproduct of the reaction. researchgate.net

The integration of metabolic engineering with bioprocess optimization is key to developing sustainable and economically feasible production routes for specialty chemicals like this compound.

Table 3: Key Parameters in Bioprocess Optimization for Microbial HFA Production

| Parameter | Description | Example/Significance | Reference |

|---|---|---|---|

| Carbon Source | The primary source of carbon and energy for the microorganism. | Glucose or glycerol (B35011) for de novo synthesis; fatty acids for biotransformation. | nih.govfrontiersin.org |

| Nitrogen Source | Essential for the synthesis of proteins, nucleic acids, etc. | Yeast extract, peptone, or ammonium (B1175870) salts. | nih.gov |

| Temperature | Affects enzyme activity and microbial growth rate. | Optimal temperature for oleate hydratase is 25°C. | uniprot.org |

| pH | Influences enzyme stability and activity, and nutrient uptake. | Optimal pH for oleate hydratase is 6.5. | uniprot.org |

| Dissolved Oxygen | Crucial for aerobic microorganisms and specific enzymatic reactions. | Maintained through aeration and agitation. | frontiersin.org |

| Fermentation Mode | Strategy for nutrient feeding and cultivation. | Fed-batch fermentation often leads to higher product titers. | nih.gov |

Future Research Directions and Unexplored Avenues in Hydroxyoctadecanoate Ester Science

Novel Synthetic Methodologies for Positional and Stereoisomers

The precise synthesis of specific positional and stereoisomers of hydroxyoctadecanoate esters is a cornerstone for future research, enabling detailed structure-function studies and the development of tailored applications. Current methods, while effective, pave the way for more sophisticated strategies.

A known route to Methyl 6-hydroxyoctadecanoate involves the sodium borohydride (B1222165) (NaBH₄) reduction of the corresponding 6-ketoester, achieving a high yield of 94%. chemicalbook.com This foundational method provides a reliable source of the racemic compound for initial studies.

Future research will likely focus on asymmetric and chemoenzymatic syntheses to gain stereochemical control. Organocatalysis, for instance, has been successfully employed to create chiral terminal epoxides, which serve as versatile intermediates. nih.govnih.gov These epoxides can undergo reactions with Grignard reagents or alkynes to produce a variety of saturated or unsaturated chiral hydroxy fatty acids, a methodology that could be adapted to target the C-6 position specifically. nih.govnih.gov A recent study demonstrated the synthesis of the 6-(S)-hydroxypalmitic acid regioisomer, highlighting the potential of this approach for creating previously inaccessible stereoisomers. nih.govnih.gov

Furthermore, biocatalytic routes offer a sustainable and highly selective alternative. The use of lipases and other enzymes for stereoselective synthesis is a rapidly growing field. exlibrisgroup.comnih.gov Developing or discovering enzymes that can perform regioselective hydroxylation at the C-6 position of an 18-carbon fatty acid chain would be a significant breakthrough, providing an environmentally friendly path to optically pure isomers.

Table 1: Comparison of Synthetic Approaches for Hydroxy Fatty Acid Esters

| Methodology | Key Features | Typical Products | Future Potential | Reference |

|---|---|---|---|---|

| Chemical Reduction | Reduction of a keto-ester using reagents like NaBH₄. | Racemic this compound. | Optimization for scalability and cost-effectiveness. | chemicalbook.com |

| Organocatalytic Asymmetric Synthesis | Uses chiral catalysts to create stereocenters, often via chiral epoxides. | Enantiomerically enriched saturated and unsaturated hydroxy fatty acids. | Targeted synthesis of specific (R)- and (S)-6-hydroxyoctadecanoate isomers. | nih.govnih.gov |

| Photochemical Hydroacylation | Merges terminal alkenes with aldehydes using a photoinitiator. | Libraries of racemic fatty acid esters of hydroxy fatty acids (FAHFAs). | High-throughput screening of novel ester derivatives. | mdpi.com |

| Biocatalysis/Chemoenzymatic | Employs enzymes (e.g., lipases, hydroxylases) for selective transformations. | Optically pure hydroxy fatty acids and their esters. | Green synthesis routes with high regio- and stereoselectivity. | exlibrisgroup.comnih.gov |

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

Nature produces a vast array of hydroxy fatty acids, yet many of the responsible biosynthetic pathways and enzymes remain uncharacterized. A primary goal for future research is to identify and harness these biological systems, particularly those capable of mid-chain hydroxylation.

Microbial enzymes, such as cytochrome P450 monooxygenases (CYPs), hydratases, and lipoxygenases, are known to synthesize regio-specific hydroxy fatty acids. nih.govresearchgate.net CYPs are particularly versatile, capable of hydroxylating fatty acids at terminal (ω), sub-terminal (ω-1, ω-2, ω-3), and in-chain positions. researchgate.netdtu.dk While much research has focused on terminal hydroxylation or hydroxylation in relation to double bonds (e.g., at C-10 or C-12), the enzymes responsible for hydroxylation at positions like C-6 are less understood. nih.govgsartor.org

Future work will involve:

Genome Mining: Searching the genomes of diverse microorganisms, especially those from extreme environments, for novel fatty acid hydroxylase genes. nih.gov

Heterologous Expression: Expressing candidate enzymes in host organisms like Saccharomyces cerevisiae or E. coli to characterize their function and substrate specificity. acs.orgrwth-aachen.de This approach allows for the systematic testing of an enzyme's ability to produce 6-hydroxyoctadecanoic acid.

Enzyme Engineering: Using techniques like ancestral reconstruction and directed evolution to create more stable, active, and selective hydroxylases. rsc.org For example, ancestral reconstruction has been used to produce highly thermostable CYP4 enzymes that can serve as robust templates for further engineering. rsc.org

The discovery of a "6-hydroxylase" would be a landmark achievement, enabling the sustainable production of this compound and related compounds directly from renewable feedstocks.

Table 2: Key Enzyme Classes in Fatty Acid Hydroxylation

| Enzyme Class | Reaction Catalyzed | Known Regioselectivity | Future Research Focus | Reference |

|---|---|---|---|---|

| Cytochrome P450s (CYPs) | Oxygen insertion into C-H bonds. | Terminal (ω), sub-terminal (ω-1, ω-2, ω-3), and various in-chain positions. | Discovery and engineering of CYPs with specific mid-chain (e.g., C-6) activity. | nih.govresearchgate.netdtu.dk |

| Hydratases | Addition of water across a double bond. | Typically acts on unsaturated fatty acids (e.g., oleic acid to 10-hydroxystearic acid). | Exploring novel hydratases for different substrate specificities. | nih.govresearchgate.net |

| Lipoxygenases (LOX) | Dioxygenation of polyunsaturated fatty acids. | Position-specific hydroperoxidation. | Harnessing for production of specific hydroxy fatty acids from polyunsaturated precursors. | nih.govresearchgate.net |

| Diol Synthases | Formation of vicinal diols. | Creates two adjacent hydroxyl groups. | Understanding their mechanism for potential engineering. | nih.gov |

Advanced Characterization Techniques for Complex Mixtures

Distinguishing between positional and stereoisomers in complex biological or synthetic mixtures is a significant analytical challenge. Future research will rely on the continued development and integration of advanced characterization techniques.

Mass Spectrometry (MS) is a cornerstone for analysis. Gas chromatography-mass spectrometry (GC-MS), often after derivatization to trimethylsilyl (B98337) (TMS) or methyl esters, allows for the separation and identification of positional isomers based on their distinct fragmentation patterns and retention times. nih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS/MS) offers another powerful approach, where the intensity ratios of characteristic fragment ions can help confirm the hydroxyl group's position. acs.org An emerging and powerful technique is the coupling of liquid chromatography with ion mobility spectrometry-mass spectrometry (LC-IMS-MS), which adds another dimension of separation based on the molecule's size, shape, and charge, greatly enhancing the ability to resolve complex isomer mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled detail for structural elucidation. creative-biostructure.com It is highly effective at distinguishing regioisomers due to differences in the chemical shifts and coupling patterns of protons and carbons near the hydroxyl group. news-medical.netoxinst.com For This compound , specific NMR data has been reported:

¹H NMR (CDCl₃): Key signals include a singlet for the methyl ester protons (δ 3.69), a singlet for the proton on the hydroxyl-bearing carbon (H6, δ 3.62), and a triplet for the protons on C2 (δ 2.35). chemicalbook.com

¹³C NMR (CDCl₃): The carbonyl carbon (C1) appears at δ 174.73, while the hydroxyl-bearing carbon (C6) resonates at δ 71.75. chemicalbook.com

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be crucial for unequivocally assigning signals in novel isomers and complex mixtures. creative-biostructure.comnews-medical.net To distinguish between enantiomers, which are indistinguishable in standard NMR, derivatization with a chiral agent may be required to form diastereomers that exhibit distinct NMR spectra. jeol.com

Expanding Applications in Next-Generation Sustainable Materials

Hydroxyoctadecanoate esters are valuable building blocks for sustainable polymers and materials, owing to their bifunctional nature (a hydroxyl group and a carboxyl group). gsartor.orgmdpi.com Their use can lead to bioplastics, resins, and lubricants with tailored properties, reducing reliance on petrochemical feedstocks. gsartor.orgrsc.org

Future research will explore how the specific position of the hydroxyl group influences material properties. For instance, mid-chain hydroxyl groups, as in This compound , can introduce branching in polyesters, affecting their crystallinity, flexibility, and degradation rates. This is in contrast to terminal hydroxy acids which tend to form more linear polymers.

A key area of development is the enzymatic copolymerization of hydroxy-fatty acids with other monomers, such as ε-caprolactone, using lipases as catalysts. nih.govmdpi.com This green chemistry approach avoids harsh conditions and toxic metal catalysts, yielding well-defined oligomers and polymers suitable for biomedical applications. nih.gov Investigating the copolymerization of 6-hydroxyoctadecanoic acid could lead to novel bio-based materials with unique thermal and mechanical properties. The development of oligoesters from these renewable monomers is a promising path toward new functional materials. mdpi.com

Integration of Computational Chemistry and Experimental Research

The synergy between computational modeling and experimental work is essential for accelerating discovery in hydroxyoctadecanoate science. chemicalbook.comgsartor.org This integrated approach provides insights that are often difficult to obtain through experiments alone.

Future research will increasingly leverage:

Molecular Dynamics (MD) Simulations: To understand the structure-function relationships of enzymes involved in fatty acid metabolism. MD simulations can model how a substrate like octadecanoic acid binds within the active site of a hydroxylase, providing an atomic-level rationale for the enzyme's regioselectivity and paving the way for rational protein engineering. biorxiv.orgnih.gov

Homology Modeling: To predict the three-dimensional structures of newly discovered enzymes based on their amino acid sequence, guiding experimental characterization. nih.gov

Quantum Chemistry Calculations: To predict spectroscopic properties (like NMR chemical shifts) and reaction mechanisms, aiding in the interpretation of experimental data and the design of novel synthetic pathways.

Database Development: Creating comprehensive databases of computational and experimental data (e.g., MS fragmentation patterns, NMR spectra, retention indices) for known isomers will facilitate the high-throughput identification of these compounds in complex samples. acs.orgtechnologynetworks.com

By combining computational predictions with targeted experiments, researchers can more efficiently discover novel enzymes, design more effective synthetic routes, and predict the properties of new materials derived from specific hydroxyoctadecanoate isomers. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing high-purity Methyl 6-hydroxyoctadecanoate, and how can reaction conditions be optimized to minimize side products?